molecular formula C18H17N3O3S B2817073 methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate CAS No. 1013759-48-2

methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2817073
CAS No.: 1013759-48-2
M. Wt: 355.41
InChI Key: RGCALQXKHJAQTE-UHFFFAOYSA-N
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Description

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a thiophene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring and the carboxylate ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
  • Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-9-14(20-21(11)2)17(22)19-13-10-15(12-7-5-4-6-8-12)25-16(13)18(23)24-3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCALQXKHJAQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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